N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 314289-42-4
This compound belongs to the class of hydrazones, which are Schiff bases formed by the condensation of a hydrazine derivative with a carbonyl compound. It contains a thiadiazole ring, a phenyl group, and a hydroxyl group, making it structurally intriguing.
Preparation Methods
Synthetic Routes:: The synthetic route for N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves the condensation of an aldehyde or ketone with a hydrazine derivative. Specific reaction conditions and reagents may vary, but the general steps include:
Condensation: The aldehyde or ketone reacts with hydrazine to form the hydrazone.
Thiadiazole Formation: The hydrazone reacts with a thiadiazole derivative to yield the final compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Common reagents include hydrazine, aldehydes/ketones, and thiadiazole derivatives. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C21H22N4O2S3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4O2S3/c1-3-18(16-8-10-17(26)11-9-16)22-23-19(27)13-29-21-25-24-20(30-21)28-12-15-6-4-14(2)5-7-15/h4-11,26H,3,12-13H2,1-2H3,(H,23,27)/b22-18+ |
InChI Key |
CILLHLRKAMDPAM-RELWKKBWSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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